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Compound of Interest

Compound Name: Tyk2-IN-18-d3

Cat. No.: B15135824

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the use of Tyk2-IN-18-d3, a novel allosteric inhibitor of Tyrosine
Kinase 2 (Tyk2), in relevant cell-based assays.

Introduction to Tyk2 and its Signaling Pathway

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine
kinases, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical mediators
of signal transduction for a wide array of cytokines, growth factors, and hormones, playing a
pivotal role in immunity, inflammation, and hematopoiesis.[1][2] Tyk2 is essential for the
signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type |
Interferons (IFN-a/).[3][4] Dysregulation of these cytokine pathways is implicated in the
pathophysiology of numerous autoimmune and inflammatory diseases, making Tyk2 a
compelling therapeutic target.

The canonical signaling pathway mediated by Tyk2 is the JAK-STAT pathway. The process
begins when a cytokine binds to its specific receptor on the cell surface. This binding event
brings the associated Tyk2 and another JAK family member (e.g., JAK1 or JAK2) into close
proximity, leading to their activation through auto- and trans-phosphorylation. The activated
JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine
receptor. These phosphorylated sites serve as docking stations for Signal Transducer and
Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves
phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where
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they bind to specific DNA sequences to regulate the transcription of target genes involved in
inflammatory and immune responses.

Mechanism of Action of Tyk2-IN-18-d3

Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved catalytic
domain (JH1) of JAKs, Tyk2-IN-18-d3 is a next-generation allosteric inhibitor. It selectively
binds to the regulatory pseudokinase domain (JH2) of Tyk2. This binding mechanism induces a
conformational change that prevents the kinase domain from achieving its active state, thereby
inhibiting its function. This allosteric approach provides exceptional selectivity for Tyk2 over
other highly homologous JAK family members, which is crucial for minimizing off-target effects
and improving the safety profile of the inhibitor. Tyk2-IN-18-d3 is part of a series of novel
derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton designed for high-potency
and selective inhibition of Tyk2. The primary and most direct method to quantify the cellular
activity of Tyk2-IN-18-d3 is to measure its effect on the phosphorylation of downstream STAT
proteins following stimulation with a Tyk2-dependent cytokine.
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Figure 1. Tyk2-mediated JAK-STAT signaling pathway and the allosteric inhibition by Tyk2-IN-
18-d3.

Data Presentation

The inhibitory activity of Tyk2-IN-18-d3 is typically quantified by its half-maximal inhibitory
concentration (IC50), which represents the concentration of the inhibitor required to reduce the
phosphorylation of a target STAT protein by 50%.

Table 1: Cellular Inhibitory Activity of Representative Tyk2 Inhibitors

Target Cell . . Assay

Compound . Stimulation IC50 (nM) Reference
Line Readout

Deucravacit

L. Jurkat IFN-a PSTAT3 3.2

inib

Compound
Jurkat IFN-a pSTAT3 1.9

30*

Tyk2-IN-18- Potent (nM
(Expected) IFN-a / IL-23 pSTAT N/A

d3 range)

Note: Compound 30 is a highly potent analog of Tyk2-IN-18-d3 from the same chemical series.

Table 2: Selectivity Profile of a Representative Allosteric Tyk2 Inhibitor (Compound 30)

Selectivity
Pathway
Assay IC50 (nM) over Tyk2 Reference
Dependence
(fold)
IFNa-pSTAT3 Tyk2/JAK1 1.9 -
IL-6-pSTAT3 JAK1/JAK2/Tyk2 49 ~26
IL-2-pSTATS JAK1/JAK3 199 ~105

| EPO-pSTAT3 | JAK2 | 3496 | ~1840 | |
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Experimental Protocols

Protocol: Measuring Inhibition of Cytokine-Induced
STAT Phosphorylation by Western Blot

This protocol details a common cell-based assay to determine the potency and selectivity of
Tyk2-IN-18-d3 by measuring its ability to inhibit cytokine-induced STAT phosphorylation.

Experimental Workflow
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Figure 2. Workflow for a cell-based STAT phosphorylation assay.

Materials and Reagents

e Cell Line: A human cell line responsive to Tyk2-dependent cytokines (e.g., Jurkat T cells for
IFN-a, NK-92 cells for IL-12, or THP-1 cells).

¢ Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS)
and 1% Penicillin-Streptomycin.

¢ Tyk2-IN-18-d3: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

e Cytokine: Recombinant human IFN-q, IL-12, or IL-23.

e Phosphate-Buffered Saline (PBS): Ice-cold.

 Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

o Protein Assay Reagent: BCA Protein Assay Kit.
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e Primary Antibodies: Rabbit anti-phospho-STAT (e.g., pSTAT3 Tyr705, pSTAT1 Tyr701) and
Rabbit anti-total-STAT.

e Secondary Antibody: HRP-conjugated Goat anti-Rabbit 1gG.

o Chemiluminescent Substrate: ECL Western Blotting Substrate.

Procedure
e Cell Seeding:

o Culture cells to ~80% confluency.

o Seed cells into 12-well or 6-well plates at a density of 1-2 x 1076 cells/mL and allow them
to adhere or stabilize overnight.

e Serum Starvation (Optional):

o To reduce basal levels of STAT phosphorylation, replace the culture medium with serum-
free medium for 4-6 hours prior to the experiment.

¢ |nhibitor Pre-treatment:

o Prepare serial dilutions of Tyk2-IN-18-d3 in culture medium. A typical final concentration
range would be from 0.1 nM to 10 puM.

o Include a "vehicle control" well containing only DMSO at the same final concentration as
the highest inhibitor dose (e.g., 0.1% DMSO).

o Remove the medium from the cells and add the medium containing the different
concentrations of Tyk2-IN-18-d3.

o Incubate the cells for 1-2 hours at 37°C.
e Cytokine Stimulation:

o Prepare the appropriate cytokine in culture medium at a pre-determined optimal
concentration (e.g., 10 ng/mL IFN-0).
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o Add the cytokine directly to the wells containing the inhibitor and cells.

o Include two key controls: an "unstimulated control" (no cytokine) and a "stimulated control"
(cytokine + vehicle).

o Incubate for the optimal stimulation time (typically 15-30 minutes) at 37°C.

e Cell Lysis:

o Quickly aspirate the medium and wash the cells once with ice-cold PBS.

o Add 100-200 puL of ice-cold lysis buffer to each well.

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

o Incubate on ice for 30 minutes with occasional vortexing.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Carefully transfer the supernatant (protein lysate) to a new tube.

e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA assay according to the
manufacturer's instructions. This is essential for equal protein loading in the next step.

o Western Blotting:

o Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample
buffer and boil for 5 minutes.

o Load equal amounts of protein (e.g., 20-30 pg) per lane onto an SDS-PAGE gel.

o Perform electrophoresis to separate the proteins by size.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with Tween-20 (TBST) for 1 hour at room temperature.
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[e]

Incubate the membrane with the primary antibody against the phosphorylated STAT
protein (e.g., anti-pSTAT3) overnight at 4°C.

[e]

Wash the membrane three times with TBST.

o

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

[¢]

Wash the membrane again three times with TBST.

e Detection and Analysis:

o Incubate the membrane with ECL substrate and capture the chemiluminescent signal
using an imaging system.

o To normalize the data, the membrane can be stripped and re-probed with an antibody
against the corresponding total STAT protein.

o Quantify the band intensities using image analysis software (e.g., ImageJ).
o Calculate the ratio of pSTAT to total STAT for each condition.

o Normalize the data to the stimulated control (set to 100% phosphorylation) and plot the
percent inhibition against the log concentration of Tyk2-IN-18-d3.

o Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs.
response -- variable slope).

Alternative Detection Methods

¢ Flow Cytometry (Phospho-Flow): This method allows for high-throughput analysis and the
ability to measure phosphorylation in specific cell subpopulations within a mixed culture. The
protocol involves cell treatment, fixation, permeabilization, and staining with a fluorochrome-
conjugated anti-pSTAT antibody.

o ELISA: Commercially available ELISA kits can provide a quantitative measure of pSTAT
levels in cell lysates in a plate-based format, suitable for higher throughput screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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